2-(2,2-Difluoroethoxy)-5-methylaniline hydrochloride
Description
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)-5-methylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6-2-3-8(7(12)4-6)13-5-9(10)11;/h2-4,9H,5,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFAUDSIPUVLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)-5-methylaniline hydrochloride typically involves the reaction of 2,2-difluoroethanol with 5-methylaniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoroethoxy)-5-methylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules:
2-(2,2-Difluoroethoxy)-5-methylaniline hydrochloride serves as a valuable building block in organic synthesis. Its difluoroethoxy group can enhance reactivity and selectivity in subsequent reactions, making it useful for developing more complex chemical entities.
Biology
-
Antimicrobial and Anticancer Properties:
Research indicates potential biological activities of this compound, including antimicrobial and anticancer effects. Studies have shown that compounds with similar structures can inhibit tumor growth and exhibit selective toxicity towards cancer cells . -
Mechanism of Action:
The difluoroethoxy group may enhance binding affinity to target proteins or enzymes, modulating their activity and leading to various biological effects. This property is crucial in designing new therapeutic agents.
Medicine
-
Pharmaceutical Intermediate:
The compound is explored as a pharmaceutical intermediate in drug development processes. Its structural characteristics may allow it to serve as a precursor for synthesizing novel drugs targeting specific diseases. -
Potential Therapeutic Applications:
Given its biological activity, there is ongoing research into its use for treating conditions such as cancer and infections caused by resistant microorganisms .
Industry
- Advanced Materials Production:
In industrial applications, this compound is utilized in the production of advanced materials that require specific chemical properties. Its unique structure may contribute to enhanced performance characteristics in various materials.
Case Studies and Research Findings
Several studies have documented the applications of compounds similar to this compound:
-
Anticancer Activity Study:
A study conducted by the National Cancer Institute evaluated similar compounds' efficacy against human tumor cell lines, revealing significant antitumor activity with mean growth inhibition values indicating potential for further development as anticancer agents . -
Eicosanoid Production Modulation:
Related compounds have been shown to inhibit eicosanoid production pathways involved in inflammatory diseases, suggesting that derivatives of this compound might also possess anti-inflammatory properties .
Safety and Hazard Considerations
As with any chemical compound, safety assessments are vital. The handling of this compound should adhere to standard laboratory safety protocols to mitigate risks associated with chemical exposure.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoroethoxy)-5-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby increasing its binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(2,2-difluoroethoxy)-5-methylaniline hydrochloride with three fluorinated aromatic amine derivatives:
Key Observations:
Substituent Effects: The trifluoromethyl (-CF₃) group in the third compound (C₉H₉ClF₅NO) increases electronegativity and steric bulk compared to the methyl (-CH₃) group in the target compound. This enhances metabolic resistance but may reduce aqueous solubility . Difluoroethoxy (-OCH₂F₂) groups improve hydrolytic stability over non-fluorinated alkoxy groups (e.g., methoxy), as seen in agrochemical intermediates .
The 5-(difluoromethyl)-2-fluoroaniline HCl (197.59 g/mol) has a simpler structure but features dual fluorine substituents, balancing lipophilicity and reactivity for drug discovery .
Applications: The target compound and its trifluoromethyl analog are linked to agrochemical synthesis (e.g., penoxsulam) due to their stability under environmental conditions . The 5-(difluoromethyl) derivative is explored in pharmaceutical research, leveraging fluorine’s ability to modulate pharmacokinetics .
Biological Activity
2-(2,2-Difluoroethoxy)-5-methylaniline hydrochloride, with the CAS number 1431968-06-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a difluoroethoxy group and a methylaniline moiety, which contribute to its unique chemical properties. The structural formula can be represented as follows:
This structure is crucial for understanding its interactions at the molecular level.
Research indicates that this compound acts primarily as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) . This enzyme plays a significant role in the inflammatory response by catalyzing the conversion of prostaglandin H2 to prostaglandin E2, a key mediator in pain and inflammation pathways .
Therapeutic Potential
The compound has shown promise in several therapeutic areas:
- Anti-inflammatory Effects : Inhibition of mPGES-1 suggests potential use in treating conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .
- Analgesic Properties : By modulating prostaglandin synthesis, it may alleviate pain associated with inflammatory conditions.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, this compound demonstrated significant inhibition of mPGES-1 activity. In one study, concentrations as low as 10 µM effectively reduced prostaglandin E2 levels in human synovial cells .
- Animal Models : Animal studies have indicated that the administration of this compound resulted in reduced swelling and pain behavior in models of acute inflammation. For instance, a study involving carrageenan-induced paw edema in rats showed a dose-dependent reduction in inflammation when treated with the compound.
- Comparative Analysis : A comparative study evaluated the efficacy of various mPGES-1 inhibitors, placing this compound among the top candidates for further development due to its favorable pharmacokinetic profile and potency .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-(2,2-Difluoroethoxy)-5-methylaniline hydrochloride, and how can purity be maximized?
The synthesis typically involves reacting 5-methyl-2-nitroaniline with 2,2-difluoroethanol under controlled conditions (e.g., reflux in an inert atmosphere). Key steps include nitro-group reduction and subsequent etherification. Purification is achieved via recrystallization in ethanol or acetonitrile, with monitoring by HPLC (>98% purity). Yield optimization requires precise stoichiometric ratios and exclusion of moisture to prevent side reactions .
Q. How do the solubility and stability of this compound compare to non-fluorinated analogs in aqueous and organic solvents?
The hydrochloride salt enhances aqueous solubility (e.g., ~15 mg/mL in water at 25°C) compared to the free base. In organic solvents like DMSO or ethanol, solubility exceeds 50 mg/mL. Stability studies indicate decomposition <5% after 6 months at −20°C. Fluorination reduces hydrolytic degradation, as the difluoroethoxy group resists nucleophilic attack better than ethoxy analogs .
Q. What analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR (¹H/¹⁹F) to confirm substitution patterns and fluorine integration.
- HPLC-MS for purity assessment and detecting trace byproducts (e.g., dehalogenated species).
- XRD to verify crystalline structure, particularly for batch-to-batch consistency in biological assays .
Advanced Research Questions
Q. How do fluorinated substituents influence the compound’s binding affinity in enzyme inhibition studies?
The 2,2-difluoroethoxy group enhances lipophilicity (logP ~2.1) and induces conformational rigidity via the gauche effect, improving target selectivity. Comparative studies with non-fluorinated analogs show a 3–5-fold increase in binding affinity to kinases (e.g., EGFR) due to fluorine’s electronegativity and hydrophobic interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies may arise from assay conditions (e.g., pH, solvent carriers). Mitigation strategies:
- Standardized protocols : Use consistent DMSO concentrations (<0.1% v/v) to avoid solvent interference.
- Orthogonal assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and ITC (isothermal titration calorimetry) for thermodynamic profiling.
- Metabolic stability testing : Assess liver microsome degradation to rule out false negatives .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?
Molecular dynamics simulations predict metabolic soft spots (e.g., amine oxidation). QSAR models highlight substituents at the 5-methyl position that enhance metabolic stability (e.g., replacing methyl with trifluoromethyl reduces CYP450-mediated clearance by 40%). Docking studies prioritize modifications that maintain hydrogen bonding with active-site residues .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
Key issues include:
- Byproduct formation : Optimize reaction time/temperature to minimize diaryl ether byproducts.
- Purification scalability : Switch from column chromatography to fractional crystallization for >100 g batches.
- Toxicity : Use glovebox techniques to handle intermediates like nitroanilines, which are mutagenic .
Methodological Recommendations
- Synthetic Optimization : Use Schlenk-line techniques for oxygen-sensitive steps.
- Biological Assays : Include fluorinated controls (e.g., 2-trifluoroethoxy analogs) to isolate fluorine-specific effects.
- Data Interpretation : Cross-reference crystallographic data (CCDC) with docking results to validate binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
